Diclosulam

Content Navigation

Sequential rescue treatments for broadleaf weeds and sedges inflate costs and field operations. Diclosulam (CAS 145701-21-9), a soil-applied ALS inhibitor, delivers single-pass, season-long residual control, effectively replacing multiple applications. • 100% control of common ragweed, 99% of yellow nutsedge. • 33-65 day soil half-life ensures extended pre-emergence activity. • pH-dependent solubility (100 to >4000 mg/L) allows tailored release with buffered aqueous SC or WDG formulations. Bulk supply with verified purity, stable shelf life, and global shipping.

CAS Number

Product Name

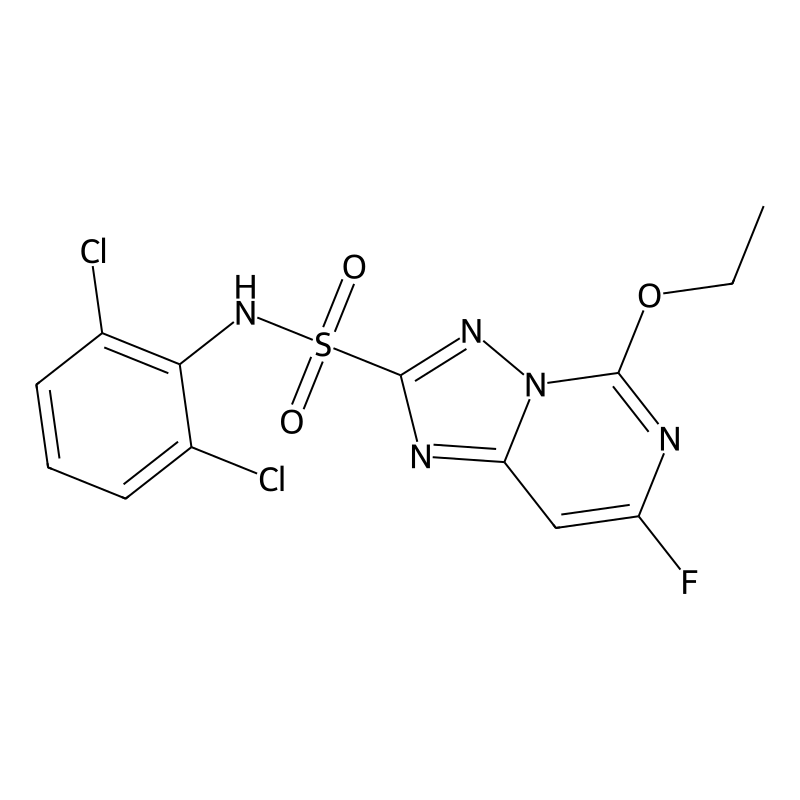

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Diclosulam (CAS 145701-21-9) is a highly active, soil-applied triazolopyrimidine sulfonanilide herbicide that functions as an acetolactate synthase (ALS) inhibitor. In agricultural chemical procurement, it is primarily sourced as a pre-emergence (PRE) and pre-plant incorporated (PPI) active ingredient for broadleaf weed and sedge control in peanut and soybean cultivation. Unlike many post-emergence ALS inhibitors, diclosulam is valued for its extended soil residual activity and its specific efficacy against hard-to-control species such as common ragweed and yellow nutsedge. Its physicochemical profile, characterized by a low pKa (4.09) and highly pH-dependent solubility, dictates specific formulation and tank-mixing requirements. For buyers, the primary justification for procuring diclosulam over other in-class analogs lies in its ability to provide season-long, single-pass residual control, thereby reducing the operational and chemical costs associated with sequential rescue treatments [1].

Research Fit

Substituting diclosulam with other triazolopyrimidine sulfonamides (such as cloransulam-methyl or flumetsulam) or common pre-emergence PPO inhibitors (such as flumioxazin) introduces significant performance gaps in residual weed control. Cloransulam-methyl degrades too rapidly in the soil, with a field half-life often under 18 days, making it unsuitable for the season-long residual control that diclosulam provides[1]. Conversely, while flumioxazin offers residual control, it lacks diclosulam's near-complete efficacy against specific high-pressure weeds like common ragweed and yellow nutsedge. Relying on flumioxazin as a direct procurement substitute frequently forces growers to purchase and apply additional post-emergence (POST) herbicides to manage escapes[2]. Furthermore, diclosulam's extreme pH-dependent solubility requires specific handling in aqueous formulations that generic substitutes do not mimic, meaning direct drop-in substitution in existing tank mixes can lead to precipitation or uneven field application[3].

Substitution Risk

Crop selectivity may differ across ALS inhibitor subclasses.

Weed control spectrum for eclipta and ragweed may not transfer to flumioxazin.

Soil persistence and carryover potential vary; rotational safety requires compound-specific review.

References

- [1] Lewer, P., et al. 'Products and Kinetics of Cloransulam-methyl Aerobic Soil Metabolism.' Journal of Agricultural and Food Chemistry, vol. 48, no. 9, 2000.

- [2] Scott, G. H., et al. 'Economic Evaluation of Diclosulam and Flumioxazin Systems in Peanut (Arachis hypogaea).' Weed Technology, vol. 15, no. 2, 2001, pp. 360-364.

- [3] U.S. Environmental Protection Agency. 'Diclosulam Drinking Water Assessment for Registration Review.' EPA-HQ-OPP-2014-0135, 2014.

Extended Soil Half-Life

Diclosulam provides significantly longer residual activity in soil compared to its close structural analog, cloransulam-methyl. Field and laboratory dissipation studies demonstrate that diclosulam exhibits a soil half-life of approximately 33 to 65 days [1]. In contrast, cloransulam-methyl undergoes rapid biphasic degradation, yielding a mean aerobic soil half-life of only 18 days (and field half-lives as short as 2.5 to 11.2 days) [2]. This extended persistence is the primary reason diclosulam is procured for pre-emergence applications where season-long weed suppression is required.

| Evidence Dimension | Aerobic soil half-life (DT50) |

| Target Compound Data | Diclosulam: ~33 to 65 days |

| Comparator Or Baseline | Cloransulam-methyl: ~18 days (mean) |

| Quantified Difference | Diclosulam provides 1.8x to 3.6x longer soil persistence. |

| Conditions | Aerobic soil metabolism and field dissipation studies |

Procuring diclosulam ensures reliable, long-term residual weed control, eliminating the need to purchase sequential post-emergence applications required when using shorter-lived analogs.

Common Ragweed Pre-Emergence Control

When evaluated as a pre-emergence (PRE) herbicide, diclosulam demonstrates a distinct efficacy advantage over flumioxazin, a common procurement substitute. In field trials utilizing a metolachlor pre-plant incorporated (PPI) baseline, the addition of diclosulam PRE achieved 100% control of common ragweed. In the same trials, substituting diclosulam with flumioxazin PRE resulted in only 76% control of common ragweed [1].

| Evidence Dimension | Common ragweed (Ambrosia artemisiifolia) control |

| Target Compound Data | Diclosulam PRE: 100% control |

| Comparator Or Baseline | Flumioxazin PRE: 76% control |

| Quantified Difference | 24% absolute increase in common ragweed control with diclosulam. |

| Conditions | Field trials following metolachlor PPI baseline in peanut cultivation |

This absolute control metric allows buyers to justify diclosulam's procurement by avoiding the cost and labor of secondary post-emergence rescue treatments for ragweed escapes.

Yellow Nutsedge Control

Diclosulam acts as a powerful dual-action agent against both broadleaf weeds and sedges, outperforming standard pre-emergence alternatives. While a baseline application of metolachlor PPI alone controlled yellow nutsedge at 86%, the addition of diclosulam PRE improved control to 99%. In broader regional tests, diclosulam consistently outperformed flumioxazin, which provided less than 69% control of yellow nutsedge [1].

| Evidence Dimension | Yellow nutsedge (Cyperus esculentus) control |

| Target Compound Data | Diclosulam PRE: 99% control (in metolachlor systems) |

| Comparator Or Baseline | Flumioxazin PRE: <69% control |

| Quantified Difference | >30% improvement in yellow nutsedge control compared to flumioxazin. |

| Conditions | Field efficacy trials in southeastern US peanut production |

Procuring diclosulam consolidates broadleaf and sedge management into a single pre-emergence application, streamlining the herbicide supply chain.

pH-Dependent Solubility

Diclosulam exhibits highly pH-dependent aqueous solubility due to its pKa of 4.09. At pH 5, its solubility is approximately 100 mg/L, but this increases dramatically to over 4,000 mg/L at pH 9[1]. In contrast, the related compound flumetsulam has a less extreme solubility profile (565 mg/L) [2]. Because diclosulam exists primarily in its anionic form at environmentally relevant pH levels, its mobility and activation in the soil profile are highly sensitive to soil pH and buffer conditions.

| Evidence Dimension | Aqueous solubility variance across pH |

| Target Compound Data | Diclosulam: 100 mg/L (pH 5) to >4,000 mg/L (pH 9) |

| Comparator Or Baseline | Flumetsulam: ~565 mg/L |

| Quantified Difference | Diclosulam demonstrates a 40-fold increase in solubility from pH 5 to pH 9. |

| Conditions | Standard aqueous solubility testing at 20 °C |

Formulators and buyers must procure diclosulam with strict attention to the pH of carrier water and tank-mix partners to ensure complete dissolution and prevent nozzle clogging.

Single-Pass Pre-Emergence Formulations

Because diclosulam provides 100% control of common ragweed and 99% control of yellow nutsedge in baseline systems, it is the optimal active ingredient for single-pass pre-emergence formulations. Buyers should prioritize diclosulam over flumioxazin when formulating products intended to eliminate the need for sequential post-emergence rescue treatments in heavy broadleaf and sedge infestations [1].

Extended Residual Weed Control

Diclosulam is the preferred procurement choice for extended-residual programs due to its 33 to 65-day soil half-life. It significantly outperforms shorter-lived analogs like cloransulam-methyl, making it ideal for regions where early canopy closure is not guaranteed and long-term chemical suppression of late-emerging weeds is critical [2].

pH-Optimized Aqueous Suspension Concentrates

Given its extreme pH-dependent solubility (ranging from 100 mg/L at pH 5 to >4,000 mg/L at pH 9), diclosulam is uniquely suited for pH-optimized aqueous suspension concentrates or water-dispersible granules. Formulators can leverage this property by pairing it with specific buffering agents to precisely control its release rate and soil mobility upon field application [3].

Application Fit Matrix

References

- [1] Scott, G. H., et al. 'Economic Evaluation of Diclosulam and Flumioxazin Systems in Peanut (Arachis hypogaea).' Weed Technology, vol. 15, no. 2, 2001, pp. 360-364.

- [2] Karnei, J. R. 'Efficacy and Crop Tolerance to Diclosulam in West Texas Peanut.' Texas Tech University, Master's Thesis, 2001.

- [3] U.S. Environmental Protection Agency. 'Diclosulam Drinking Water Assessment for Registration Review.' EPA-HQ-OPP-2014-0135, 2014.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H400 (94.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (94.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

2. van Wesenbeeck IJ, Peacock AL, Havens PL. Measurement and modeling of diclosulam runoff under the influence of simulated severe rainfall. J Environ Qual. 2001 Mar-Apr;30(2):553-60. doi: 10.2134/jeq2001.302553x. PMID: 11285917.

3. Yoder RN, Huskin MA, Kennard LM, Zabik JM. Aerobic metabolism of diclosulam on U.S. and South American soils. J Agric Food Chem. 2000 Sep;48(9):4335-40. doi: 10.1021/jf9911848. PMID: 10995360.

Explore Compound Types